1-(2-Methoxy-9H-carbazol-9-yl)ethan-1-one

Catalog No.
S16010282
CAS No.
M.F
C15H13NO2
M. Wt
239.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxy-9H-carbazol-9-yl)ethan-1-one

Product Name

1-(2-Methoxy-9H-carbazol-9-yl)ethan-1-one

IUPAC Name

1-(2-methoxycarbazol-9-yl)ethanone

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C15H13NO2/c1-10(17)16-14-6-4-3-5-12(14)13-8-7-11(18-2)9-15(13)16/h3-9H,1-2H3

InChI Key

MOXQEBYOQNDSJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=C1C=C(C=C3)OC

1-(2-Methoxy-9H-carbazol-9-yl)ethan-1-one is an organic compound with the molecular formula C15H13NO2C_{15}H_{13}NO_2 and a molecular weight of 239.27 g/mol. It appears as a colorless to yellow crystalline solid. This compound belongs to the carbazole family, which is characterized by its nitrogen-containing heterocyclic aromatic structure. The presence of the methoxy group at the 2-position of the carbazole ring enhances its solubility and potential reactivity, making it a subject of interest in various chemical and biological studies.

  • Oxidation: This compound can be oxidized to yield various products, such as carbazole derivatives or carboxylic acids, using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in derivatives such as alcohols.
  • Substitution Reactions: The ethanone group can be replaced with other functional groups through nucleophilic substitution reactions.

These reactions are facilitated by common reagents and solvents, with specific conditions tailored to achieve desired outcomes.

Carbazole derivatives, including 1-(2-Methoxy-9H-carbazol-9-yl)ethan-1-one, exhibit a range of biological activities:

  • Antimicrobial Properties: Studies have shown that this compound possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: Research indicates that carbazole derivatives may inhibit enzymes such as topoisomerase-I, which is crucial for DNA replication. This inhibition can lead to cell death in cancer cells.
  • Antioxidant Effects: The compound has been noted for its ability to scavenge free radicals, contributing to its potential as an antioxidant agent.

The synthesis of 1-(2-Methoxy-9H-carbazol-9-yl)ethan-1-one typically involves:

  • Acylation Reaction: A common method involves the reaction of carbazole with an acylating agent (e.g., acetic anhydride) under reflux conditions in a solvent like dichloromethane. This method allows for the introduction of the ethanone group at the desired position on the carbazole ring.
  • Alternative Methods: Other synthetic routes may include modifications of existing carbazole derivatives or coupling reactions that introduce the methoxy group at the 2-position.

1-(2-Methoxy-9H-carbazol-9-yl)ethan-1-one has several applications:

  • Organic Electronics: It serves as an intermediate in synthesizing materials for organic light-emitting diodes (OLEDs), where its unique electronic properties are beneficial.
  • Pharmaceutical Development: The biological activities of this compound make it a candidate for further development into therapeutic agents targeting various diseases, including cancer and infections.

Recent studies have focused on understanding how 1-(2-Methoxy-9H-carbazol-9-yl)ethan-1-one interacts with biological targets:

  • Molecular Docking Studies: These studies have indicated that certain derivatives exhibit binding affinities comparable to known inhibitors of critical enzymes involved in cancer progression.
  • Pharmacokinetics: Investigations into absorption, distribution, metabolism, and excretion (ADMET) properties suggest that this compound may effectively cross biological barriers, enhancing its therapeutic potential.

Several compounds are structurally similar to 1-(2-Methoxy-9H-carbazol-9-yl)ethan-1-one. Here is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
1-(9H-Carbazol-9-yl)ethanoneStructureLacks methoxy group; primarily used in organic synthesis.
2-(9H-Carbazol-3-yloxy)acetophenoneStructureContains ether linkage; exhibits different biological activities.
3-Amino-9H-carbazoleStructureExhibits strong anticancer properties; lacks methoxy substitution.

The presence of the methoxy group in 1-(2-Methoxy-9H-carbazol-9-yl)ethan-1-one differentiates it from these compounds by potentially enhancing solubility and modifying its reactivity profile, which may lead to distinct biological activities.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

239.094628657 g/mol

Monoisotopic Mass

239.094628657 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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